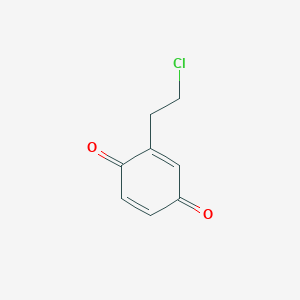phosphanium CAS No. 65463-67-4](/img/structure/B14495342.png)
Bis[(4-bromophenyl)methoxy](oxo)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-bromophenyl)methoxyphosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 4-bromophenyl groups attached to a methoxy group and an oxo group bonded to a phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl)methoxyphosphanium typically involves the reaction of 4-bromophenol with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of Bis(4-bromophenyl)methoxyphosphanium can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Bis(4-bromophenyl)methoxyphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Various substituted phosphonium salts
科学的研究の応用
Bis(4-bromophenyl)methoxyphosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of Bis(4-bromophenyl)methoxyphosphanium involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The oxo and methoxy groups play a crucial role in stabilizing these complexes and enhancing their reactivity.
類似化合物との比較
Similar Compounds
- Triphenylphosphine oxide
- Dibutylphosphine oxide
- Diphenylphosphine oxide
Uniqueness
Bis(4-bromophenyl)methoxyphosphanium is unique due to the presence of the 4-bromophenyl groups, which impart distinct electronic and steric properties. These properties make it a valuable compound for specific applications where other phosphine oxides may not be as effective.
特性
CAS番号 |
65463-67-4 |
|---|---|
分子式 |
C14H12Br2O3P+ |
分子量 |
419.02 g/mol |
IUPAC名 |
bis[(4-bromophenyl)methoxy]-oxophosphanium |
InChI |
InChI=1S/C14H12Br2O3P/c15-13-5-1-11(2-6-13)9-18-20(17)19-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2/q+1 |
InChIキー |
BSCZTFLTUXHREH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CO[P+](=O)OCC2=CC=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


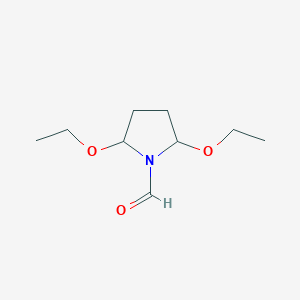
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
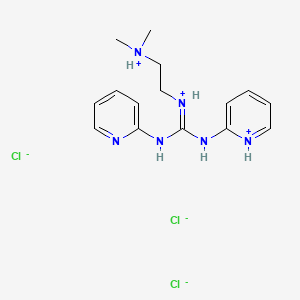
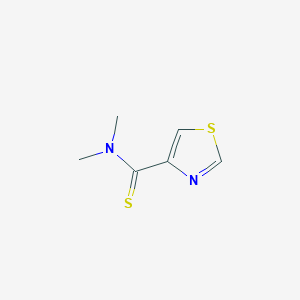
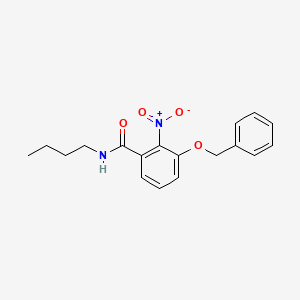
![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)
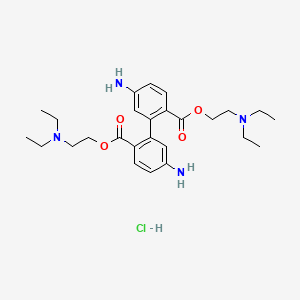
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)
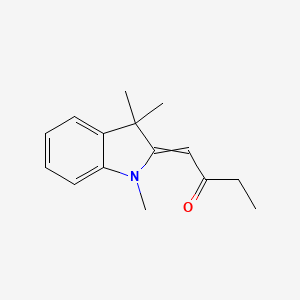
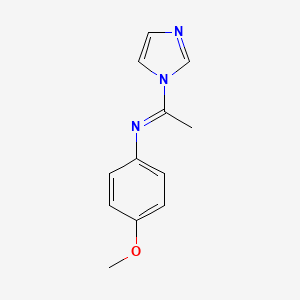
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
